(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid
Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid” is an organic compound . It is a hazardous material, and harmful if inhaled or ingested. It can be irritating to the eyes, skin, and respiratory tract, and may cause sensitization and skin reactions .
Molecular Structure Analysis
The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid” is characterized by the presence of a tert-butoxycarbonyl (Boc) group, an amino group, and a 2,4,5-trifluorophenyl group . The chiral β-amino acid moiety is a key feature of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid” include a molecular weight of 319.28 g/mol, a XLogP3-AA value of 2.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, a rotatable bond count of 6, an exact mass of 319.10314248 g/mol, and a topological polar surface area of 75.6 Ų .Scientific Research Applications
Peptide and Protein Synthesis
Boc-L-2,4,5-Trifluorophe is used in the synthesis of peptides and proteins . It is a protected form of L-2,4,5-trifluorophenylalanine, an amino acid derivative that can be incorporated into peptide sequences to impart specific properties or functions .
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Enzyme Inhibitor
Fluorinated phenylalanines, including Boc-L-2,4,5-Trifluorophe, have been used as potential enzyme inhibitors . They can interfere with the function of enzymes, which can be useful in the study of biological processes and in the development of drugs.
Therapeutic Agents
Fluorinated phenylalanines have been used as therapeutic agents . The introduction of fluorine into phenylalanine can modulate various properties of the analogue, potentially improving its therapeutic properties .
Topography Imaging of Tumor Ecosystems
Fluorinated phenylalanines can be used in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) . This can provide valuable information for the diagnosis and treatment of cancer.
Stability Enhancement in Therapeutic Proteins and Peptide-based Vaccines
Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . This can improve the effectiveness of these treatments.
High-Performance Liquid Chromatographic Determination
A method using pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) has been developed for the determination of aspartic acid (Asp), serine (Ser) and alanine (Ala) enantiomers . Boc-L-2,4,5-Trifluorophe can potentially be used in similar applications.
Industrial Applications
Fluorinated amino acids (FAAs) have considerable industrial potential . They can be used in a variety of applications, from the production of materials to the development of new technologies.
Safety and Hazards
Mechanism of Action
Boc-L-2,4,5-Trifluorophenylalanine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid, is a fluorinated phenylalanine derivative. The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
Target of Action
The primary targets of Boc-L-2,4,5-Trifluorophenylalanine are enzymes and proteins. The compound has been shown to play an important role as potential enzyme inhibitors as well as therapeutic agents .
Mode of Action
Boc-L-2,4,5-Trifluorophenylalanine interacts with its targets by modulating their properties. The presence of fluorine atoms within the amino acid chains can influence protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
Biochemical Pathways
The compound affects various biochemical pathways related to protein synthesis and degradation. It influences aspects such as protein folding and protein-protein interactions, which are crucial for the proper functioning of cells .
Pharmacokinetics
The introduction of fluorine into phenylalanine is known to improve the bioavailability of the analogue .
Result of Action
The molecular and cellular effects of Boc-L-2,4,5-Trifluorophenylalanine’s action include changes in protein structure and function, which can lead to alterations in cellular processes .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of Boc-L-2,4,5-Trifluorophenylalanine. For instance, the compound is a solid that should be stored at 4° C .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWHJNNFVISGNQ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376130 | |
Record name | Boc-L-2,4,5-Trifluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid | |
CAS RN |
324028-27-5 | |
Record name | Boc-L-2,4,5-Trifluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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